Cas no 1256255-96-5 (8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine)
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine Chemical and Physical Properties
Names and Identifiers
-
- 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- ZTWAVJTUGMWQJT-UHFFFAOYSA-N
- 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
- AKOS015888948
- BS-19707
- 2H-1,4-Benzoxazine, 8-fluoro-3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[1,4]oxazine
- MFCD18383444
- 8-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
- DTXSID90718344
- EN300-7386436
- CS-0175004
- 1256255-96-5
- SCHEMBL13035937
- 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine
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- MDL: MFCD18383444
- Inchi: 1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8,17H,5-6H2,1-4H3
- InChI Key: ZTWAVJTUGMWQJT-UHFFFAOYSA-N
- SMILES: FC1=C2C(=CC(B3OC(C)(C)C(C)(C)O3)=C1)NCCO2
Computed Properties
- Exact Mass: 279.14400
- Monoisotopic Mass: 279.1442018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.7Ų
Experimental Properties
- PSA: 39.72000
- LogP: 2.06720
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216215-100mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 100mg |
£300.00 | 2022-02-28 | |
| Fluorochem | 216215-250mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 250mg |
£500.00 | 2022-02-28 | |
| Fluorochem | 216215-1g |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 1g |
£938.00 | 2022-02-28 | |
| TRC | F598648-10mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine |
1256255-96-5 | 10mg |
$69.00 | 2023-05-18 | ||
| TRC | F598648-25mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine |
1256255-96-5 | 25mg |
$121.00 | 2023-05-18 | ||
| TRC | F598648-50mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine |
1256255-96-5 | 50mg |
$190.00 | 2023-05-18 | ||
| TRC | F598648-100mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine |
1256255-96-5 | 100mg |
$270.00 | 2023-05-18 | ||
| Alichem | A019097148-250mg |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 250mg |
$451.00 | 2023-09-03 | |
| Alichem | A019097148-1g |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 1g |
$1045.50 | 2023-09-03 | |
| Chemenu | CM136679-1g |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine |
1256255-96-5 | 95% | 1g |
$*** | 2023-04-03 |
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine Suppliers
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine Related Literature
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Additional information on 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine
Comprehensive Overview of 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzob1,4oxazine (CAS No. 1256255-96-5)
The compound 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzob1,4oxazine (CAS No. 1256255-96-5) is a highly specialized boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorinated benzoxazine core and a dioxaborolane moiety, makes it a valuable intermediate in the development of novel therapeutics, particularly in the fields of cancer research and central nervous system (CNS) drug discovery. The presence of the boron group enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.
In recent years, the demand for boron-containing compounds like 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzob1,4oxazine has surged due to their pivotal role in targeted drug delivery and proteolysis-targeting chimera (PROTAC) technology. Researchers are increasingly exploring its potential in kinase inhibition and protein degradation, aligning with the growing interest in precision medicine. The compound’s fluorine substitution further enhances its metabolic stability, a critical factor in drug design optimization.
From a synthetic perspective, CAS No. 1256255-96-5 exemplifies the convergence of heterocyclic chemistry and organoboron science. Its benzoxazine scaffold is known for modulating bioavailability and blood-brain barrier permeability, making it a hotspot for CNS drug development. The tetramethyl dioxaborolane group, on the other hand, ensures compatibility with aqueous reaction conditions, addressing one of the key challenges in green chemistry initiatives. This dual functionality positions the compound as a versatile building block for high-throughput screening libraries.
The rise of AI-driven drug discovery has further amplified interest in 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzob1,4oxazine. Computational models frequently highlight its molecular docking potential, particularly for GPCR targets and epigenetic modifiers. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s balanced lipophilicity and hydrogen-bonding capacity make it a prime candidate for lead optimization pipelines. Notably, its boronate ester functionality aligns with trends in bioconjugation for antibody-drug conjugates (ADCs).
Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike traditional heavy metal catalysts, boronic acid derivatives like CAS No. 1256255-96-5 offer a sustainable alternative for C-C bond formation, reducing waste in large-scale synthesis. This aligns with global initiatives such as the Green Chemistry 12 Principles, driving adoption in industrial applications. Furthermore, its stability under physiological pH conditions enhances its utility in in vivo studies, a frequent topic in academic publications and patent filings.
In summary, 8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzob1,4oxazine represents a nexus of innovation in medicinal chemistry and materials science. Its multifaceted applications—from drug discovery to catalysis—underscore its importance in contemporary research. As the scientific community continues to explore boron’s unique chemistry, this compound is poised to remain at the forefront of cutting-edge therapeutics and synthetic methodologies.
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